![molecular formula C17H15N3O B039232 (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one CAS No. 111811-34-8](/img/structure/B39232.png)
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one, also known as DMABNQ, is a synthetic compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMABNQ is a quinoline derivative that has a dimethylamino group attached to the phenyl ring, making it a highly polar molecule.
作用機序
The mechanism of action of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one is not fully understood, but it is believed to involve the inhibition of DNA topoisomerases, which are enzymes that play a critical role in DNA replication and transcription. (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
生化学的および生理学的効果
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one can induce apoptosis in cancer cells, while having little to no effect on normal cells. (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has also been shown to inhibit the growth of bacteria and fungi, making it a potential antimicrobial agent. Additionally, (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one in lab experiments is its high solubility in polar solvents, making it easy to work with. Additionally, (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one is relatively stable under normal laboratory conditions, allowing for long-term storage. However, one limitation of using (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one is its relatively low toxicity, which may limit its usefulness in certain applications.
将来の方向性
There are several potential future directions for research on (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one. One area of interest is the development of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one-based materials for use in organic electronics, such as OLEDs and solar cells. Another potential direction is the investigation of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one as a potential therapeutic agent for various diseases, including cancer and microbial infections. Additionally, the development of new synthesis methods for (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one may lead to improved yields and lower costs, making it more accessible for research and commercial applications.
Conclusion:
In conclusion, (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one is a unique and versatile compound that has shown promise in various scientific fields. Its high solubility, stability, and low toxicity make it an attractive candidate for use in lab experiments and potential applications. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields.
合成法
The synthesis of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one involves the reaction of 4-dimethylaminobenzaldehyde with 8-hydroxyquinoline in the presence of acetic acid and glacial acetic acid. The reaction proceeds through a Schiff base intermediate, which is reduced by sodium borohydride to form the final product. The yield of (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one can reach up to 80%, making it a relatively efficient synthesis method.
科学的研究の応用
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has been extensively studied for its potential applications in various scientific fields. In the field of organic electronics, (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has been used as a hole-transporting material in organic light-emitting diodes (OLEDs). (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has also been investigated for its potential use as a fluorescent probe for detecting metal ions in aqueous solutions. Additionally, (5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells.
特性
CAS番号 |
111811-34-8 |
|---|---|
製品名 |
(5E)-5-{[4-(Dimethylamino)phenyl]imino}quinolin-8(5H)-one |
分子式 |
C17H15N3O |
分子量 |
277.32 g/mol |
IUPAC名 |
5-[4-(dimethylamino)phenyl]iminoquinolin-8-one |
InChI |
InChI=1S/C17H15N3O/c1-20(2)13-7-5-12(6-8-13)19-15-9-10-16(21)17-14(15)4-3-11-18-17/h3-11H,1-2H3 |
InChIキー |
ACXSDJPEKINDBW-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3 |
正規SMILES |
CN(C)C1=CC=C(C=C1)N=C2C=CC(=O)C3=C2C=CC=N3 |
ピクトグラム |
Irritant |
同義語 |
5-((4-(DIMETHYLAMINO)PHENYL)IMINO)-8(5H& |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B39149.png)
![Furo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B39150.png)
![[(2S,3S,4S,5R,6R)-5-hydroxy-2-methyl-6-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B39151.png)
![(Z,6R)-6-[(3R,3aR,6S,7S,9bR)-6-(3-methoxy-3-oxopropyl)-3a,9b-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,9-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B39152.png)
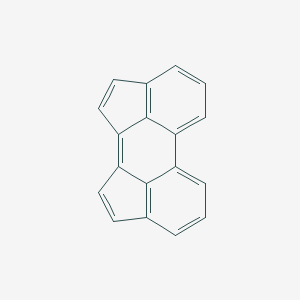
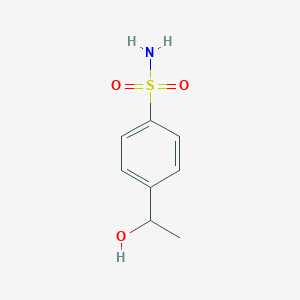
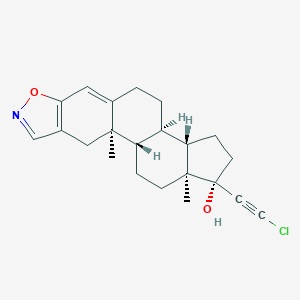
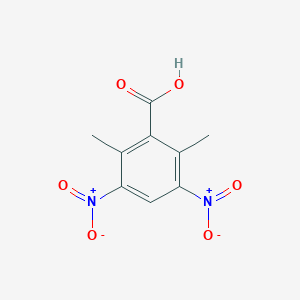
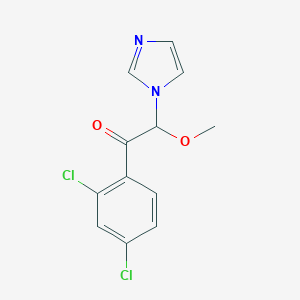
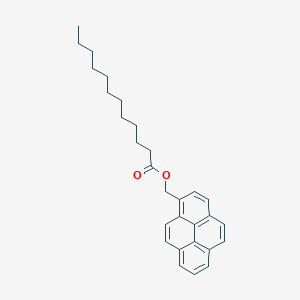
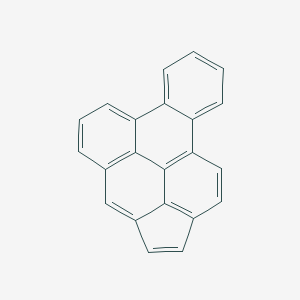
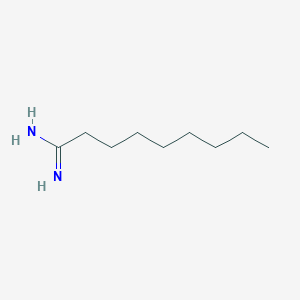
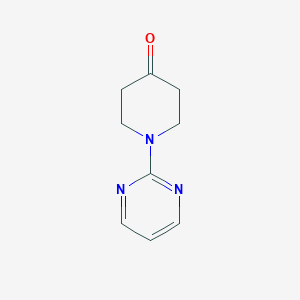
![(2S,4R)-1-[(3S,6S,9R,14R,17S,20S)-9-amino-17-(2-amino-2-oxoethyl)-3-benzyl-6-[(4-hydroxyphenyl)methyl]-2,5,8,16,19-pentaoxo-11,12-dithia-1,4,7,15,18-pentazabicyclo[18.3.0]tricosane-14-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B39175.png)